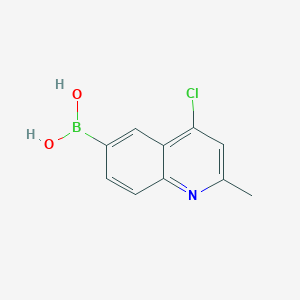

4-Chloro-2-methylquinoline-6-boronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-methylquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWKHIBVGITMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C(N=C2C=C1)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-Chloro-2-methylquinoline-6-boronic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Chloro-2-methylquinoline-6-boronic acid is a highly valuable heterocyclic building block in contemporary medicinal chemistry and materials science. Its structural motifs—a reactive 4-chloro group amenable to nucleophilic substitution, a quinoline core prevalent in pharmacologically active agents, and a versatile 6-boronic acid handle for palladium-catalyzed cross-coupling reactions—make it a strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule. We will dissect two strategic approaches: a classical, robust pathway commencing from a halogenated quinoline precursor, and a modern, atom-economical route employing direct C-H activation. The discussion emphasizes the underlying chemical principles, the rationale for methodological choices, and field-proven experimental protocols, offering researchers a comprehensive resource for the reliable synthesis of this key intermediate.

Introduction: The Strategic Value of a Trifunctional Building Block

Quinolines are a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The incorporation of a boronic acid moiety transforms the quinoline into a powerful intermediate for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is indispensable for forging carbon-carbon bonds.[1] The target molecule, this compound, offers three distinct points for molecular elaboration:

-

C4-Chloride: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides).[2][3]

-

C6-Boronic Acid: This functional group is the cornerstone for Suzuki-Miyaura coupling, enabling the facile installation of aryl, heteroaryl, or vinyl groups.[1][4]

-

C2-Methyl Group: While less reactive, the methyl group can be a site for functionalization or can serve as a critical steric or electronic modulator in the final molecule's interaction with a biological target.

This trifunctional nature allows for divergent and convergent synthetic strategies, making it a highly sought-after intermediate in the development of novel kinase inhibitors, anti-fibrotic agents, and other potential therapeutics.[5][6]

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary synthetic disconnections, each forming the basis of a distinct forward-synthesis strategy. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction types.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Classical Halogen-Intermediate Route

This pathway is arguably the most established and reliable method. It relies on the synthesis of a quinoline core that already contains a halogen (typically bromine) at the 6-position, which then serves as a handle for a subsequent palladium-catalyzed borylation reaction.

Workflow

Caption: Workflow for the Halogen-Intermediate Route.

Causality and Experimental Choices

-

Step 1: Quinoline Formation (Combes Synthesis): The Combes synthesis, or similar acid-catalyzed cyclizations of anilines with β-diketones (in this case, aniline with acetylacetone), is a robust method for constructing the quinoline core. Starting with 4-bromoaniline ensures the bromine is correctly positioned from the outset. The reaction typically yields the 4-hydroxyquinoline tautomer.

-

Step 2: Chlorination: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3] It acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This step is often the yield-limiting and most hazardous part of the sequence, requiring careful control of temperature and quenching procedures.

-

Step 3: Miyaura Borylation: This is the key C-B bond-forming step. The reaction between the 6-bromoquinoline intermediate and bis(pinacolato)diboron (B₂pin₂) is catalyzed by a palladium(0) species.[5][6]

-

Catalyst System: A common and effective system is Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and a base like potassium acetate (KOAc). The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Boron Source: B₂pin₂ is used because the resulting pinacol boronate ester is stable, crystalline, and easily purified by chromatography, yet readily hydrolyzed to the boronic acid in the final step.

-

-

Step 4: Hydrolysis: The final deprotection of the pinacol ester is typically achieved under acidic conditions (e.g., with HCl) or by transesterification. This step liberates the free boronic acid, which can often be precipitated from the reaction mixture.

Pathway 2: The Modern C-H Activation Route

This pathway represents a more elegant and atom-economical approach, avoiding the pre-installation of a halogen at the target position. It relies on the direct, regioselective borylation of a C-H bond on the quinoline ring.

Workflow

Caption: Workflow for the C-H Activation Route.

Causality and Experimental Choices

-

Step 1: Substrate Synthesis: The synthesis of the 4-chloro-2-methylquinoline substrate is more direct in this pathway, often starting from p-chloroaniline and reacting with a suitable partner like ethyl acetoacetate followed by chlorination with POCl₃.[7]

-

Step 2: Iridium-Catalyzed C-H Borylation: This is the crux of the modern pathway. Iridium catalysts are uniquely suited for C-H borylation due to their high activity and distinct regioselectivity patterns compared to palladium.[8]

-

Catalyst System: The combination of an iridium precursor like [Ir(OMe)COD]₂ and a bipyridyl ligand such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) is a state-of-the-art system for this transformation.[8]

-

Regioselectivity: This is the most critical challenge. For quinolines, C-H borylation is often directed by steric factors. The most accessible and least sterically hindered positions are typically favored. In the case of 4-chloro-2-methylquinoline, the C6 and C8 positions are electronically similar, but the steric environment around the nitrogen and the C2-methyl group can influence the catalyst's approach, often leading to a mixture of C6 and C8 borylated products.[9][10] Achieving high selectivity for the C6 position may require careful optimization of ligands, solvents, and temperature. The inherent directing capacity of the quinoline nitrogen plays a crucial role in activating specific C-H bonds towards the iridium catalyst.[10]

-

-

Step 3: Purification and Hydrolysis: Because this reaction can produce regioisomers, a robust purification step (e.g., column chromatography) is essential to isolate the desired 6-borylated pinacol ester before proceeding to hydrolysis, as described in Pathway 1.

Data Presentation: Pathway Comparison

| Parameter | Pathway 1: Halogen-Intermediate | Pathway 2: C-H Activation | Rationale & Justification |

| Number of Steps | 4-5 (from substituted aniline) | 3-4 (from substituted aniline) | C-H activation shortens the sequence by avoiding pre-functionalization. |

| Overall Yield | Generally predictable and moderate | Variable, highly dependent on regioselectivity | Pathway 1 is more established; Pathway 2 yields can be high if selectivity is controlled. |

| Atom Economy | Lower (uses stoichiometric halogen and generates salt waste) | Higher (C-H/C-B exchange is the primary transformation) | C-H activation avoids the mass of a leaving group like bromine. |

| Key Challenge | Handling of POCl₃; ensuring complete borylation | Achieving high regioselectivity for the C6-position | Pathway 1's challenge is process safety; Pathway 2's is chemical selectivity. |

| Purification | Generally straightforward | Can be complex due to potential regioisomers | The need to separate C6 and C8 isomers adds a significant purification burden to Pathway 2. |

| Applicability | Broadly applicable and reliable | More advanced; requires specialized catalysts and optimization | Pathway 1 is a workhorse; Pathway 2 is cutting-edge but less generalized. |

Experimental Protocols

Protocol 6.1: Synthesis of 4-Chloro-2-methylquinoline (Substrate for Pathway 2)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature.[7]

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 4-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford 4-chloro-2-methylquinoline as a solid.[7]

Protocol 6.2: Iridium-Catalyzed C-H Borylation (Key step of Pathway 2)

This protocol is a representative procedure based on established methods for heteroaromatic C-H borylation and requires optimization for this specific substrate.[8]

-

Reaction Setup: In a glovebox, add 4-chloro-2-methylquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(OMe)COD]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy, 3.0 mol%) to an oven-dried Schlenk tube.

-

Solvent Addition: Add anhydrous solvent (e.g., tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME)) via syringe.

-

Heating: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitoring: Monitor the formation of the product and consumption of starting material by GC-MS or LC-MS.

-

Workup: After cooling, remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to separate the desired 6-(pinacolatoboryl) isomer from other isomers and starting material.

Protocol 6.3: Hydrolysis of Boronate Ester to Boronic Acid (Final Step)

-

Reaction Setup: Dissolve the purified 4-chloro-2-methyl-6-(pinacolatoboryl)quinoline (1.0 eq) in a mixture of acetone or THF and water.

-

Acidification: Add aqueous HCl (e.g., 2M solution) and stir the mixture vigorously at room temperature for 2-4 hours.[6]

-

Precipitation: The boronic acid product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Extraction: If the product remains in solution, neutralize the mixture and extract with a suitable organic solvent like ethyl acetate. After drying and concentration, the product can be obtained.

Conclusion

The synthesis of this compound can be approached through two distinct and viable strategies. The classical Halogen-Intermediate Route offers robustness and predictability, making it suitable for large-scale synthesis where process control and reliability are paramount. Its primary drawbacks are lower atom economy and the use of hazardous reagents like POCl₃. In contrast, the modern C-H Activation Route provides a more elegant, shorter, and atom-economical synthesis. However, its successful implementation hinges critically on controlling the regioselectivity of the borylation step, which can present a significant optimization challenge. The choice between these pathways will ultimately be guided by the specific project requirements, available expertise, and the scale of the synthesis. Both routes culminate in a highly valuable and versatile building block, poised for elaboration into the next generation of complex molecules for drug discovery and development.

References

-

El-Sayed, M. A. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1235. Available from: [Link]

-

Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(40), 25953-25958. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Available from: [Link]

-

Patel, N. B., & Mehta, J. C. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. Available from: [Link]

-

Poulten, R. C., et al. (2019). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 21(16), 6388-6392. Available from: [Link]

-

Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8. Available from: [Link]

-

Quora. (2020). How might one synthesis 4-chloro quinoline? Available from: [Link]

-

Al-Hokbany, N., et al. (2023). Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines. Chemistry – A European Journal, 29(48), e202301734. Available from: [Link]

-

Al-Hokbany, N., et al. (2023). Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines. PubMed. Available from: [Link]

-

Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. National Institutes of Health. Available from: [Link]

-

Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]

-

Wang, C.-W., et al. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available from: [Link]

-

Mondal, T., & Maiti, D. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Available from: [Link]

-

Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available from: [Link]

-

Wang, C.-W., et al. (2008). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. Tetrahedron, 64(33), 7653-7661. Available from: [Link]

-

The Synthetic Collective. (2022). Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106). YouTube. Available from: [Link]

-

Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]

-

ChemSynthesis. 2-chloro-6-methylquinoline. Available from: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2539. Available from: [Link]

- Kamal, A., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. Available from: [Link]

-

Wulff, W. D., & Fossey, J. S. (2010). Molecular recognition with boronic acids—applications in chemical biology. Medical Principles and Practice, 19(5), 339-355. Available from: [Link]

Sources

- 1. caming.com [caming.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-methylquinoline-6-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its rigid, planar structure and rich electronic properties have made it a privileged core in a multitude of approved therapeutics and functional materials. The strategic introduction of multiple reactive handles onto this scaffold exponentially increases its utility, allowing for precise, multi-directional elaboration into complex molecular architectures. 4-Chloro-2-methylquinoline-6-boronic acid (CAS No. 1402238-27-0) emerges as a preeminent example of such a highly functionalized building block.[1][2][3]

This technical guide offers an in-depth exploration of the physicochemical properties, a proposed synthetic pathway, and the key applications of this compound. The insights provided herein are curated for the discerning researcher, aiming to leverage this compound's unique reactivity profile in drug discovery and advanced materials development.

Physicochemical Properties

The inherent characteristics of this compound dictate its behavior in both storage and reaction conditions. While comprehensive experimental data for this specific molecule is not extensively published, we can infer its properties from data on its core components and related analogs.

| Property | Value/Information | Source/Rationale |

| CAS Number | 1402238-27-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉BClNO₂ | [1][3] |

| Molecular Weight | 221.45 g/mol | [1][3] |

| Appearance | Predicted: White to off-white or pale yellow solid | Based on related quinoline and boronic acid compounds.[4][5] |

| Melting Point | Not experimentally determined. Predicted to be >150 °C. | Quinoline-6-boronic acid has a melting point of 144-145 °C.[6] The additional chloro and methyl groups on the quinoline core of the target molecule would likely increase the melting point due to increased molecular weight and potentially altered crystal packing. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | Boronic acids generally exhibit some water solubility, which is pH-dependent.[4] The hydrophobic quinoline core will limit aqueous solubility. 4-Chloro-2-methylquinoline is slightly soluble in water. |

| pKa | Not experimentally determined. Predicted range: 8-9. | The pKa of phenylboronic acid is approximately 8.8. The electron-withdrawing nature of the quinoline ring is expected to lower the pKa of the boronic acid moiety. |

| Purity | Commercially available at ≥98% | [3] |

| Storage | Recommended: Refrigerated (2-8 °C) under an inert atmosphere. | Boronic acids can be susceptible to dehydration to form boroxines and oxidative degradation. Cool, dry, and inert conditions are optimal for long-term stability.[1] |

Proposed Synthesis Pathway

A robust and modular synthesis of this compound can be envisioned in a two-stage process, leveraging well-established named reactions. This proposed pathway begins with the synthesis of the 4-chloro-2-methylquinoline core, followed by a palladium-catalyzed borylation.

Stage 1: Synthesis of the 4-Chloro-2-methylquinoline Precursor

The initial synthesis of the quinoline core can be efficiently achieved via the Doebner-von Miller reaction, a classic and reliable method for generating quinolines.[7][8]

Reaction Scheme:

Caption: Proposed synthesis of the 6-bromo-4-chloro-2-methylquinoline precursor.

Step-by-Step Protocol (Stage 1):

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with 4-bromoaniline.

-

Reagent Addition: Cautiously add a strong acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride.

-

Doebner-von Miller Reaction: To the stirred mixture, slowly add crotonaldehyde. An exothermic reaction is expected. Following the addition, introduce an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). Heat the reaction mixture to reflux for several hours. Rationale: This one-pot reaction proceeds via a Michael addition of the aniline to crotonaldehyde, followed by cyclization and oxidation to form the aromatic quinoline ring.

-

Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH solution) and the crude 6-bromo-2-methylquinoline is extracted with an organic solvent. The product is purified by column chromatography or recrystallization.

-

Chlorination: The purified 6-bromo-2-methylquinoline is then heated with phosphorus oxychloride (POCl₃) to convert the corresponding quinolone (which can exist in tautomeric equilibrium) to the desired 6-bromo-4-chloro-2-methylquinoline.[9]

-

Purification: The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized. The product is extracted and purified.

Stage 2: Palladium-Catalyzed Borylation

The introduction of the boronic acid moiety at the 6-position is achieved via a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂). This is a modern and highly efficient method for the C-H borylation of aryl halides.

Reaction Scheme:

Caption: Proposed borylation and final deprotection to yield the target compound.

Step-by-Step Protocol (Stage 2):

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-4-chloro-2-methylquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition and Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene) and heat the mixture to reflux for 12-24 hours. Rationale: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond.

-

Isolation of Boronate Ester: Upon completion, the reaction is cooled, filtered, and the solvent is removed. The crude 4-chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is purified by column chromatography.

-

Hydrolysis to Boronic Acid: The purified pinacol boronate ester is then subjected to acidic hydrolysis (e.g., stirring with aqueous HCl in a suitable solvent like acetone or THF) to cleave the pinacol protecting group and afford the final this compound.

-

Final Purification: The product is isolated by filtration or extraction and can be further purified by recrystallization.

Key Applications in Research and Development

The synthetic utility of this compound stems from its two distinct and orthogonally reactive sites: the boronic acid at the 6-position and the chloro group at the 4-position. This allows for sequential, selective functionalization, making it a powerful tool in combinatorial chemistry and lead optimization.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most powerful application of the boronic acid moiety is its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This enables the facile introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the quinoline core.

Illustrative Reaction Pathway:

Caption: Suzuki-Miyaura coupling of the title compound with an aryl halide.

Significance for Drug Discovery:

-

Scaffold Decoration: This reaction allows for the rapid generation of libraries of compounds with diverse substituents at the 6-position for structure-activity relationship (SAR) studies.

-

Access to Novel Chemical Space: By coupling with complex or novel aryl halides, researchers can explore previously inaccessible regions of chemical space, potentially leading to the discovery of new bioactive molecules.

Sequential and Orthogonal Reactivity

The chloro group at the 4-position is also a versatile handle for various transformations, including nucleophilic aromatic substitution (SNAᵣ) and other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling). The differential reactivity of the C4-Cl bond versus the C6-B(OH)₂ group allows for a planned, sequential synthesis. Typically, the Suzuki-Miyaura coupling at the 6-position can be performed under conditions that leave the 4-chloro group intact. Subsequently, the chloro group can be displaced by a nucleophile or engaged in a different cross-coupling reaction, enabling the synthesis of highly complex, tri-substituted quinolines.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term storage.[1]

Conclusion

This compound represents a sophisticated and highly valuable building block for the modern synthetic chemist. Its dual reactive sites, amenable to orthogonal chemical transformations, provide a direct and powerful entry point to a vast array of novel and complex quinoline derivatives. While detailed experimental data on the compound itself remains to be broadly published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this versatile molecule to drive innovation in their respective fields.

References

-

abcr GmbH. AB309348 | CAS 1402238-27-0. [Link]

-

Beijing Xinheng Technology Co., Ltd. This compound - CAS:1402238-27-0. [Link]

-

PubChem. 4-Chloro-2-methylquinoline. [Link]

-

ChemBK. QUINOLINE-6-BORONIC ACID - Introduction. [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

- Google Patents.

-

Aribo Biotechnology. CAS: 4295-06-1 Name: 4-Chloro-2-methylquinoline. [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

PubChem. 4-Chloroquinoline. [Link]

-

Oakwood Chemical. Quinoline-6-boronic acid. [Link]

- Google Patents. Synthesis of boronic ester and acid compounds.

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- Google Patents. Boronic ester and acid compounds.

- Google Patents.

- Google P

-

4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

Sources

- 1. This compound | 1402238-27-0 [sigmaaldrich.com]

- 2. This compound | 1402238-27-0 [sigmaaldrich.com]

- 3. This compound - CAS:1402238-27-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. Quinoline-6-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 8. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-2-methylquinoline-6-boronic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 20, 2026 – As a cornerstone in the synthesis of complex bioactive molecules, 4-Chloro-2-methylquinoline-6-boronic acid has emerged as a critical intermediate for researchers and scientists in the field of drug development. This comprehensive technical guide provides an in-depth analysis of its core attributes, synthesis, and applications, offering valuable insights for professionals in medicinal chemistry.

Core Compound Identification

CAS Number: 1402238-27-0[1]

Chemical Name: this compound

Synonyms: 4-chloro-2-methyl-6-quinolinylboronic acid

Molecular Structure and Physicochemical Properties

The unique architecture of this compound, featuring a chloro-substituted methylquinoline core appended with a boronic acid moiety, renders it a highly versatile reagent in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BClNO₂ | [1] |

| Molecular Weight | 221.45 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥98% | |

| Storage | Refrigerated (2-8 °C) |

The structure of this compound is depicted below:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative)

While a specific protocol for the named compound is not readily available in public literature, a representative procedure can be adapted from the synthesis of analogous quinoline boronic acids. The final borylation step is critical and is based on well-established palladium-catalyzed cross-coupling reactions. [2] Step 1: Synthesis of 6-Bromo-2-methylquinoline

This can be achieved via the Skraup reaction of 4-bromoaniline with crotonaldehyde, generated in situ from glycerol in the presence of an oxidizing agent and sulfuric acid. [3] Step 2: Chlorination to 4-Chloro-6-bromo-2-methylquinoline

The 6-bromo-2-methylquinoline is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to introduce the chloro group at the 4-position of the quinoline ring.

Step 3: Miyaura Borylation to form the Boronic Ester

The resulting 4-chloro-6-bromo-2-methylquinoline undergoes a Miyaura borylation reaction. This involves the palladium-catalyzed coupling of the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable base (e.g., potassium acetate) and a palladium catalyst (e.g., Pd(dppf)Cl₂). [4] Experimental Protocol for Miyaura Borylation (General):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloro-6-bromo-2-methylquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

-

Add a dry, degassed solvent (e.g., 1,4-dioxane or DMSO).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound pinacol ester, is purified by column chromatography on silica gel.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the pinacol ester to the desired boronic acid. This is typically achieved by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of this compound makes it a highly valuable building block in the synthesis of pharmaceutical compounds. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs with a wide range of biological activities. [5]The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures. In this context, this compound acts as the organoboron nucleophile, which reacts with various aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a base. [6][7] General Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

-

After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Role as a Pharmacophore

Boronic acids themselves can act as pharmacophores, often serving as inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. [8]While the primary utility of this compound is as a synthetic intermediate, the potential for the boronic acid moiety to contribute to the biological activity of the final molecule should not be overlooked.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structural components and data from similar compounds.

¹H NMR (Predicted):

-

Aromatic protons on the quinoline ring would appear in the range of δ 7.5-8.5 ppm.

-

The methyl protons at the 2-position would likely be a singlet around δ 2.5-2.7 ppm.

-

The hydroxyl protons of the boronic acid group would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Predicted):

-

Aromatic carbons would resonate in the δ 120-150 ppm region.

-

The carbon bearing the boronic acid group would be expected in the upfield region of the aromatic signals.

-

The methyl carbon would appear around δ 20-25 ppm.

Mass Spectrometry (Predicted):

-

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (221.45 g/mol ), with an isotopic pattern characteristic of a compound containing one chlorine atom.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term stability.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic chemistry in the advancement of drug discovery. Its unique combination of a privileged quinoline scaffold and a versatile boronic acid handle provides medicinal chemists with a powerful tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in the research and development of next-generation pharmaceuticals.

References

- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. NIH.

- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.

- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. 2024-12-10.

- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29.

- This compound | 1402238-27-0. Sigma-Aldrich.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. 2012-09-04.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024-10-10.

- Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol. Benchchem.

- Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- How might one synthesis 4-chloro quinoline?. Quora. 2020-07-19.

- 2-chloro-6-methylquinoline - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. 2025-05-20.

- 376581-24-7 | Quinoline-6-boronic acid. ChemScene.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- CN105837503A - Preparation method for 6-bromine quinoline.

- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.

- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PMC. NIH.

- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties | MDPI [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Data of 4-Chloro-2-methylquinoline-6-boronic acid

Introduction

4-Chloro-2-methylquinoline-6-boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and purity assessment of this key building block. As Senior Application Scientists, our focus extends beyond mere data presentation to explaining the causality behind experimental choices and ensuring the self-validating nature of the described protocols.

Molecular Structure and Physicochemical Properties

A thorough understanding of the spectral data begins with a clear picture of the molecule's structure and fundamental properties.

Structure:

Caption: Molecular Structure of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉BClNO₂ |

| Molecular Weight | 221.45 g/mol |

| CAS Number | 1402238-27-0 |

| Appearance | Typically an off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete structural fingerprint.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 - 8.5 | s | H-5 |

| ~8.1 - 8.3 | s (broad) | B(OH)₂ |

| ~7.9 - 8.1 | d | H-7 |

| ~7.7 - 7.9 | d | H-8 |

| ~7.5 - 7.7 | s | H-3 |

| ~2.6 - 2.8 | s | CH₃ |

Note: Chemical shifts are predictive and can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy details the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~148 | C-8a |

| ~144 | C-4 |

| ~138 | C-7 |

| ~135 | C-5 |

| ~130 (approx.) | C-6 (ipso-carbon attached to Boron) |

| ~128 | C-4a |

| ~126 | C-8 |

| ~122 | C-3 |

| ~24 | CH₃ |

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. It provides direct insight into the coordination state and electronic environment of the boron atom. For this compound, the boron is in a trigonal planar (sp²) hybridization state.

Predicted ¹¹B NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~28 - 32 | B(OH)₂ |

This characteristic broad singlet in the downfield region is indicative of a tri-coordinate boronic acid.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar analytes and its ability to exchange with the acidic B(OH)₂ protons, allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm, centered at ~6 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Tune the probe to the ¹¹B frequency.

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Set a spectral width of ~200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). Reference the ¹¹B spectrum to an external standard (e.g., BF₃·OEt₂ at δ 0 ppm).

-

Caption: Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid (hydrogen-bonded) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methyl (CH₃) |

| 1620 - 1580 | C=C & C=N stretch | Quinoline ring |

| ~1450 | B-O stretch | Boronic acid[1] |

| 1380 - 1360 | C-H bend | Methyl (CH₃) |

| 850 - 550 | C-Cl stretch | Chloro-aromatic[2] |

The broad O-H stretching band is a hallmark of boronic acids, arising from intermolecular hydrogen bonding.[3] The B-O stretching vibration is another key diagnostic peak.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.[5][6]

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure on the sample, ensuring good contact with the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleanup:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks on the resulting spectrum.

-

After analysis, raise the press arm, and carefully clean the sample from the crystal surface using a soft tissue and isopropanol.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectral Data (Electrospray Ionization - ESI):

-

Positive Ion Mode ([M+H]⁺): The expected pseudomolecular ion peak would be at m/z 222.0.

-

Negative Ion Mode ([M-H]⁻): The expected pseudomolecular ion peak would be at m/z 220.0.

Key Feature: Chlorine Isotope Pattern

A critical diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[7] This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[8]

-

[M+H]⁺ Cluster: A peak at m/z 222.0 (for ³⁵Cl) and a peak at m/z 224.0 (for ³⁷Cl) in a ~3:1 ratio.

-

[M-H]⁻ Cluster: A peak at m/z 220.0 (for ³⁵Cl) and a peak at m/z 222.0 (for ³⁷Cl) in a ~3:1 ratio.

The presence of this 3:1 M/M+2 peak pattern is definitive evidence for a molecule containing one chlorine atom.

Consideration: Boroxine Formation

Boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This can sometimes be observed in the mass spectrum, particularly under certain ionization conditions, leading to peaks at higher m/z values.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and isotopic distribution of the compound.[9]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

-

LC-MS System Setup:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 100-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the eluting peak.

-

Examine the mass spectrum for the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) and confirm the characteristic 3:1 chlorine isotope pattern.

-

Caption: Workflow for LC-MS Analysis.

Conclusion

The structural integrity of this compound is unequivocally established through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework, while ¹¹B NMR confirms the presence and nature of the boronic acid group. IR spectroscopy validates the key functional groups, notably the O-H and B-O bonds of the boronic acid and the C-Cl bond. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the elemental composition through the characteristic chlorine isotope pattern. The protocols and expected data outlined in this guide serve as a robust framework for researchers and drug development professionals to ensure the identity and quality of this important chemical entity.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.

- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

- Wiley Online Library. (n.d.). 1H chemical shifts in NMR. Part 18.

- TSI Journals. (n.d.).

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington.

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

-

MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- NIH National Center for Biotechnology Information. (n.d.).

- NIST. (n.d.). Boric acid. NIST WebBook.

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

-

ResearchGate. (n.g.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- The Royal Society of Chemistry. (n.d.).

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.

- ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)

- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

- PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.

- ResearchGate. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

- Asian Journal of Chemistry. (n.d.). FT-IR spectral studies.

- Canadian Science Publishing. (n.d.).

- SpectraBase. (n.d.). 2-Methylquinoline.

- Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy.

- SpectraBase. (n.d.). 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- ResearchGate. (2025, August 5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

Solubility and stability of 4-Chloro-2-methylquinoline-6-boronic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methylquinoline-6-boronic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key building block in medicinal chemistry and materials science. Boronic acids are versatile synthetic intermediates, but their utility is often dictated by their physicochemical properties, including solubility in various solvent systems and stability under diverse environmental conditions.[1] This document synthesizes theoretical principles with practical, field-proven methodologies for characterizing this specific arylboronic acid. It details experimental protocols for solubility determination and forced degradation studies, explains the causality behind key experimental choices, and offers recommendations for proper handling and storage. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their workflows.

Introduction

This compound belongs to the class of arylboronic acids, compounds of significant interest due to their versatile reactivity, low toxicity, and role as synthetic intermediates in reactions like the Nobel prize-winning Suzuki-Miyaura cross-coupling.[2] The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The boronic acid moiety itself can act as a bioisostere for carboxylic acids or form reversible covalent complexes with diols or key enzymatic residues, such as the N-terminal threonine in the proteasome, a mechanism famously exploited by the drug bortezomib.[1]

However, the successful application of this molecule is critically dependent on a thorough understanding of its solubility and stability. Arylboronic acids are known to have challenges, including low aqueous solubility and susceptibility to degradation via pathways such as oxidation and protodeboronation.[3] This guide provides the necessary framework to characterize and mitigate these challenges, ensuring robust and reproducible results in a research and development setting.

Physicochemical Properties

A foundational understanding begins with the molecule's basic physicochemical properties.

-

Molecular Formula: C₁₀H₉BClNO₂

-

Molecular Weight: 221.45 g/mol

-

Chemical Structure: The structure combines a substituted quinoline ring system with a boronic acid functional group. The electron-withdrawing nature of the chloro group and the quinoline nitrogen can influence the acidity (pKa) of the boronic acid.[1]

Caption: Chemical structure of this compound.

Solubility Profile

Solubility is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. The solubility of boronic acids can be complex, influenced by the solvent, pH, and the formation of various species in solution.[4]

Theoretical Considerations

-

Solvent Polarity: Like most arylboronic acids, this compound is expected to exhibit higher solubility in polar organic solvents such as ethers (e.g., THF, Diethyl Ether) and ketones (e.g., Acetone), moderate solubility in chlorinated solvents like chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[2][5] This is due to the polar boronic acid group and the quinoline ring.

-

pH-Dependent Solubility: Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[1] In aqueous solutions, solubility is highly pH-dependent. At pH values above the pKa, the boronic acid converts to the more soluble anionic tetrahedral boronate form (R-B(OH)₃⁻).[1] This property can be exploited to increase solubility in aqueous media by adjusting the pH with a base.

-

Complexation: Boronic acids can form complexes with diols, such as monosaccharides or mannitol, which can dramatically increase aqueous solubility.[3] This is a common formulation strategy for boronic acid-containing drugs.[3]

Qualitative and Quantitative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides an estimated solubility profile based on data from analogous compounds like phenylboronic acid and the parent 4-chloro-2-methylquinoline, which is slightly soluble in water.[2][6]

| Solvent | Polarity Index | Expected Solubility | Rationale & Remarks |

| Water | 10.2 | Low (pH-dependent) | The parent quinoline is only slightly soluble.[6] Solubility will increase significantly at pH > pKa. |

| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Acetone | 5.1 | High | Polar aprotic solvent, effective for many boronic acids.[2] |

| Tetrahydrofuran (THF) | 4.0 | High | Ethers are generally good solvents for boronic acids.[2] |

| Dichloromethane | 3.1 | Moderate | Less polar than THF but can still dissolve the compound. |

| Toluene | 2.4 | Low | Nonpolar solvent, poor solvation of the boronic acid group. |

| Methylcyclohexane | 0.0 | Very Low / Insoluble | Nonpolar hydrocarbon, ineffective for dissolving polar boronic acids.[2] |

Experimental Protocol for Solubility Determination

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents. It involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.

Methodology

-

Sample Preparation: Accurately weigh a specific mass of this compound and the desired organic solvent into a jacketed glass vessel to create a biphasic mixture of known composition.

-

Heating and Stirring: Heat the vessel at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath while stirring vigorously to maintain thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the mixture's turbidity. This is most accurately done using a luminance probe that measures the intensity of light passing through the sample. A sharp increase in light transmission indicates the dissolution point.

-

Record Temperature: The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is the equilibrium solubility temperature for that specific mole fraction.

-

Repeat: Repeat the process with different compositions to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for dynamic solubility determination.

Stability Profile

Understanding the chemical stability and degradation pathways of this compound is essential for its synthesis, purification, storage, and application. Arylboronic acids are susceptible to several key degradation pathways.

Major Degradation Pathways

-

Oxidation: The carbon-boron bond can be susceptible to oxidation, especially in the presence of reactive oxygen species, leading to the formation of the corresponding phenol (4-Chloro-2-methyl-6-quinolinol).[7][8] This is often a primary degradation pathway under ambient or forced oxidative conditions.[8]

-

Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield 4-Chloro-2-methylquinoline. This reaction can be catalyzed by acid or base and is often accelerated by water.[9]

-

Boroxine Formation: Like many boronic acids, this compound can undergo dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[4] This process is reversible upon the addition of water. While not a degradant in the traditional sense, boroxine formation can alter the physical properties and reactivity of the material.[10]

Caption: Major degradation pathways for arylboronic acids.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[12]

| Condition | Typical Stress Agent / Method | Purpose |

| Acid Hydrolysis | 0.1 M - 1.0 M HCl, heat | To assess susceptibility to degradation in acidic environments and promote protodeboronation.[13] |

| Base Hydrolysis | 0.1 M - 1.0 M NaOH, heat | To assess susceptibility in alkaline environments and promote protodeboronation.[13] |

| Oxidation | 3-30% H₂O₂, ambient temp | To identify oxidative degradation products, such as the corresponding phenol.[8][11] |

| Thermal | Dry heat (e.g., 60-80°C) | To evaluate solid-state thermal stability and potential for boroxine formation.[11] |

| Photostability | ICH Q1B compliant light source (>1.2 million lux hours, >200 W h/m²) | To determine sensitivity to light, which can induce degradation in quinoline-containing compounds.[14][15] |

Experimental Protocol for a Forced Degradation Study

This protocol outlines a general approach for stress testing. A validated stability-indicating HPLC method is required to analyze the samples.

Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Sample Preparation:

-

Acid: Mix stock solution with an equal volume of 1.0 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

-

Base: Mix stock solution with an equal volume of 1.0 M NaOH. Keep at room temperature for a specified time.

-

Oxidation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal (Solution): Heat the stock solution at 60°C.

-

Thermal (Solid): Store the solid API in an oven at 80°C.

-

Photostability: Expose the solid API and a solution to light in a photostability chamber according to ICH Q1B guidelines.[14] Keep a control sample wrapped in foil to serve as a dark control.

-

-

Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed solution.

-

Neutralization & Dilution: Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[13]

-

Peak Purity & Mass Balance: Evaluate peak purity of the parent compound using a photodiode array (PDA) detector and perform a mass balance calculation to account for all degradation products.

Handling and Storage Recommendations

Based on the known stability profile of arylboronic acids, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[16] This minimizes exposure to moisture and air, which can promote hydrolysis and oxidation.

-

Handling: Handle the solid material in a dry environment, such as a glovebox or under a stream of inert gas, to minimize water absorption. Arylboronic acids can be hygroscopic.[16]

-

Protection from Light: Store in an amber vial or in the dark to protect against potential photodegradation, a known risk for quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential. However, realizing this potential requires a disciplined, science-driven approach to its handling and use. This guide has detailed the critical aspects of its solubility and stability, providing both the theoretical framework and practical methodologies for its characterization. By understanding its pH-dependent solubility, its susceptibility to oxidation and protodeboronation, and the conditions for boroxine formation, researchers can design more robust synthetic routes, develop stable formulations, and generate reliable, reproducible data. Adherence to the outlined protocols and handling recommendations will ensure the material's integrity and successful application in the laboratory and beyond.

References

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.).

- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.).

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. (2020, August 13). Retrieved January 20, 2026, from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed. (2021, March 9). Retrieved January 20, 2026, from [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Retrieved January 20, 2026, from [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013, April 30). Retrieved January 20, 2026, from [Link]

- Phenylboronic acid - SAFETY DATA SHEET. (n.d.).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Retrieved January 20, 2026, from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 20, 2026, from [Link]

-

Hydrolysis mechanism of arylboronic acids. | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]

-

Solubility of investigated compounds in water. ◊ Phenylboronic acid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 20, 2026, from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved January 20, 2026, from [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (2009, September 7). Retrieved January 20, 2026, from [Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

CAS: 4295-06-1 Name: 4-Chloro-2-methylquinoline - Aribo Biotechnology. (n.d.). Retrieved January 20, 2026, from [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 20, 2026, from [Link]

-

Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) 4-Chloro-2,5-dimethylquinoline - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved January 20, 2026, from [Link]

-

Properties of Common Organic Solvents. (2022, September 8). Retrieved January 20, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-CHLORO-2-METHYLQUINOLINE CAS#: 4295-06-1 [m.chemicalbook.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. orgsyn.org [orgsyn.org]